2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Overview
Description
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylate cyclase activity in response to adenosine .
Mode of Action
This compound interacts with the A1 adenosine receptor as an orthosteric antagonist . This means it binds to the same site as the endogenous ligand, adenosine, and prevents its action . This interaction results in the inhibition of adenylate cyclase activity .
Biochemical Pathways
The compound’s interaction with the A1 adenosine receptor affects the adenosine signaling pathway . By acting as an antagonist, it prevents the inhibitory effect of adenosine on adenylate cyclase, potentially leading to increased levels of cyclic AMP .
Pharmacokinetics
Factors such as its molecular weight (29836 g/mol) and its physical form (dark yellow powder) may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The antagonistic action of this compound at the A1 adenosine receptor can lead to changes in cellular signaling, potentially affecting various physiological processes regulated by adenosine .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other interacting molecules. For instance, the compound is stored at a temperature of 0-5°C , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, affecting its binding properties as a function of concentration and temperature . Additionally, molecular docking studies have revealed its interactions with bovine serum albumin, human leukemia inhibitory factor, and DNA . These interactions suggest that this compound may influence various biochemical pathways and processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to cause significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates that the compound can influence cell cycle regulation, potentially affecting cell proliferation and apoptosis. Furthermore, its impact on cell signaling pathways, gene expression, and cellular metabolism is an area of active research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with tyrosine-protein phosphatase non-receptor type 1, suggesting a role in modulating phosphorylation events . Additionally, changes in gene expression induced by this compound have been documented, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its binding properties with serum albumin vary with concentration and temperature, indicating that its activity may be modulated by environmental factors . Long-term studies in vitro and in vivo are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses can lead to significant accumulation of cells in specific phases of the cell cycle, while lower doses may have minimal effects . Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serum albumin and other proteins suggests a role in modulating metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCUIAXPPVWBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.